6-(4-methoxyphenyl)-1-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylimidazole moiety, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Quinoline derivatives: Similar in their heterocyclic nature, these compounds also exhibit significant biological properties.
Pyrazole derivatives: These compounds are structurally related and are studied for their pharmacological potential.
Uniqueness
What sets 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H22N6O2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-[4-(2-methylimidazol-1-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H22N6O2/c1-16-26-12-13-31(16)19-8-6-18(7-9-19)28-25(32)21-14-23(17-4-10-20(33-3)11-5-17)29-24-22(21)15-27-30(24)2/h4-15H,1-3H3,(H,28,32) |
InChI Key |
TXWFTCRIQOKTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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